molecular formula C11H14N2O B8712281 6-Methoxy-4-(3-methylbut-1-ynyl)pyridin-3-amine

6-Methoxy-4-(3-methylbut-1-ynyl)pyridin-3-amine

Cat. No. B8712281
M. Wt: 190.24 g/mol
InChI Key: PSCLBKXJIZEMDH-UHFFFAOYSA-N
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Patent
US08536339B2

Procedure details

To a solution of 4-iodo-6-methoxypyridin-3-amine (Compound 3, 845 mg, 3.4 mmol) in Et3N (12 ml) in a re-sealable pressure tube was added Pd(PPh3)2Cl2 (24 mg, 0.034 mmol), CuI (7.0 mg, 0.034 mmol), and 3-methyl-1-butyne (0.66 ml, 6.8 mmol). The mixture was stirred at room temperature for 20 h and the solvent was removed in vacuo. The residue was purified by chromatography on silica gel (0→30% EtOAc-hexanes) to yield the title compound as beige solid.
Quantity
845 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
7 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[CH:4][C:3]=1[NH2:10].[CH3:11][CH:12]([CH3:15])[C:13]#[CH:14]>CCN(CC)CC.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:9][O:8][C:6]1[N:5]=[CH:4][C:3]([NH2:10])=[C:2]([C:14]#[C:13][CH:12]([CH3:15])[CH3:11])[CH:7]=1 |^1:25,44|

Inputs

Step One
Name
Quantity
845 mg
Type
reactant
Smiles
IC1=C(C=NC(=C1)OC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=NC(=C1)OC)N
Name
Quantity
0.66 mL
Type
reactant
Smiles
CC(C#C)C
Name
Quantity
12 mL
Type
solvent
Smiles
CCN(CC)CC
Name
Quantity
24 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
7 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (0→30% EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC1=CC(=C(C=N1)N)C#CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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